5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1955541-52-2
VCID: VC3101936
InChI: InChI=1S/C10H11N3O2/c1-3-11-5-7(1)9-12-10(15-13-9)8-2-4-14-6-8/h2,4,6-7,11H,1,3,5H2
SMILES: C1CNCC1C2=NOC(=N2)C3=COC=C3
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

CAS No.: 1955541-52-2

Cat. No.: VC3101936

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole - 1955541-52-2

Specification

CAS No. 1955541-52-2
Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name 5-(furan-3-yl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole
Standard InChI InChI=1S/C10H11N3O2/c1-3-11-5-7(1)9-12-10(15-13-9)8-2-4-14-6-8/h2,4,6-7,11H,1,3,5H2
Standard InChI Key KMUVIVURBQIURR-UHFFFAOYSA-N
SMILES C1CNCC1C2=NOC(=N2)C3=COC=C3
Canonical SMILES C1CNCC1C2=NOC(=N2)C3=COC=C3

Introduction

Structural Characteristics and Chemical Properties

5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole features a central 1,2,4-oxadiazole ring with two substituents: a furan-3-yl group at position 5 and a pyrrolidin-3-yl group at position 3. The molecular formula is C10H11N3O2, with a calculated molecular weight of approximately 205.21 g/mol . The compound's structure incorporates three nitrogen atoms in the oxadiazole ring, creating a nitrogen-rich heterocycle that contributes to its potential biological activities.

The 1,2,4-oxadiazole core is a five-membered heterocyclic ring containing three heteroatoms: one oxygen and two nitrogen atoms. This structural feature is known for its biological significance and medicinal applications . The position of the furan substituent at the 3-position (rather than the more common 2-position) represents a structural distinction that may confer unique properties to this molecule compared to its isomeric counterparts.

Structural Comparison with Related Compounds

When comparing 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole with its furan-2-yl analog, several structural differences become apparent:

CompoundFuran PositionKey Structural FeaturePotential Effect on Properties
5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole3-positionFuran ring connected via meta positionAltered electronic distribution and binding orientation
5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole2-positionFuran ring connected via alpha positionDifferent spatial arrangement and electronic properties

The furan-3-yl substituent creates a distinct three-dimensional structure that may influence molecular recognition, binding affinity, and pharmacokinetic properties. The pyrrolidin-3-yl group adds a basic nitrogen atom that can participate in hydrogen bonding and acid-base interactions, potentially enhancing water solubility and influencing binding to biological targets.

Physicochemical Properties

The physicochemical properties of 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be estimated based on its structural features and comparison with similar compounds:

PropertyEstimated ValueBasis for Estimation
Molecular Weight205.21 g/molCalculated from molecular formula C10H11N3O2
LogP1.5-2.5Based on similar oxadiazole compounds
Hydrogen Bond Acceptors5N and O atoms in the structure
Hydrogen Bond Donors1NH group in pyrrolidine
Polar Surface Area50-70 ŲBased on similar heterocyclic compounds
SolubilityLikely soluble in organic solvents; moderately soluble in waterBased on structure and polarity

These properties suggest that 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole may possess favorable drug-like characteristics according to Lipinski's Rule of Five, indicating potential suitability for pharmaceutical applications .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole provides insights into its potential biological effects and guides future modifications for optimized activity.

Role of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring serves as a versatile scaffold that can act as a bioisostere for carboxylic acids, esters, and carboxamides . This property makes it valuable in medicinal chemistry for modifying drug-like molecules to improve pharmacokinetic properties while maintaining biological activity.

Contribution of the Furan-3-yl Moiety

The furan ring at the 3-position contributes to:

  • π-electron richness, enhancing interactions with aromatic residues in biological targets

  • Potential hydrogen bonding through the oxygen atom

  • A specific three-dimensional conformation that may influence receptor binding

The positioning at the 3-position (versus the 2-position) alters the spatial arrangement and electronic distribution, potentially leading to different biological activities compared to the 2-position isomer .

Significance of the Pyrrolidin-3-yl Group

The pyrrolidine ring provides:

  • A basic nitrogen atom that can form salt bridges with acidic residues in biological targets

  • Increased water solubility compared to purely aromatic substituents

  • Potential for further functionalization at the nitrogen atom

  • Conformational flexibility that may enhance binding to biological targets

Comparative Analysis with Related Compounds

The table below compares 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole with structurally related compounds:

CompoundKey Structural DifferencesPotential Impact on Activity
5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazoleBaseline structureReference compound
5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole Furan at 2-positionDifferent electronic distribution and binding orientation
3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazoleEthylsulfonyl on pyrrolidine, furan at 2-positionModified basicity of pyrrolidine, altered lipophilicity
3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole Cyclopropyl instead of furanDifferent spatial requirements, reduced π-electron richness
4-(5-Furan-2-yl- oxadiazol-3-yl)-pyridine Pyridine instead of pyrrolidine, furan at 2-positionAltered basicity, different hydrogen bonding pattern

Future Research Directions

Several promising avenues for future research on 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole include:

Comprehensive Pharmacological Profiling

Systematic evaluation of biological activities including:

  • Antimicrobial testing against a range of pathogens

  • Anticancer screening against diverse cell lines

  • Anti-inflammatory and analgesic activity assessment

  • Evaluation of potential neurological effects

Synthetic Optimization

Development of efficient and scalable synthetic routes specifically designed for 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, potentially using green chemistry approaches.

Structure Modification Studies

Investigation of structural modifications to enhance potency and selectivity:

  • Substitution on the furan ring to modify electronic properties

  • Functionalization of the pyrrolidine nitrogen

  • Variation of the position of attachment on both rings

  • Exploration of bioisosteric replacements for the furan ring

Pharmaceutical Formulation Research

Studies on formulation approaches to overcome potential solubility or stability challenges, including prodrug development, salt formation, or nanoformulation techniques.

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